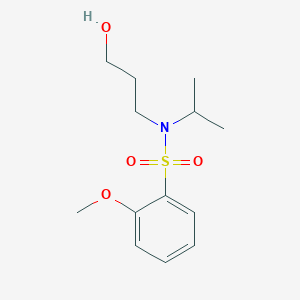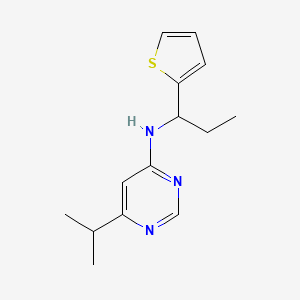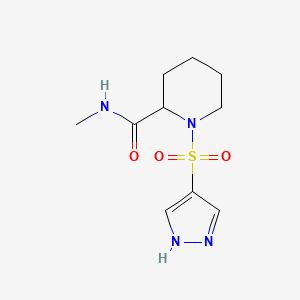![molecular formula C12H17N3O3 B7559781 (2R)-2-amino-N-[3-[(2-methoxyacetyl)amino]phenyl]propanamide](/img/structure/B7559781.png)
(2R)-2-amino-N-[3-[(2-methoxyacetyl)amino]phenyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-amino-N-[3-[(2-methoxyacetyl)amino]phenyl]propanamide, commonly known as MAP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. MAP is an amino acid derivative that has been synthesized through various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied in detail.
科学的研究の応用
MAP has been studied extensively for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. MAP has been shown to exhibit antitumor, anti-inflammatory, and antimicrobial activities, making it a promising candidate for the development of new drugs. MAP has also been used as a tool for studying protein-protein interactions and as a substrate for enzymatic assays.
作用機序
The mechanism of action of MAP is not fully understood, but it is believed to be related to its ability to interact with proteins and enzymes. MAP has been shown to inhibit the activity of various enzymes, including proteases and phosphatases, and to modulate the activity of signaling pathways involved in cell proliferation and survival. MAP has also been shown to interact with the microtubule network, which plays a critical role in cell division and migration.
Biochemical and physiological effects:
MAP has been shown to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the modulation of immune responses. MAP has also been shown to exhibit antibacterial and antifungal activities, making it a potential candidate for the development of new antibiotics. In addition, MAP has been shown to modulate the activity of various signaling pathways involved in inflammation, making it a potential candidate for the treatment of inflammatory diseases.
実験室実験の利点と制限
MAP has several advantages for use in lab experiments, including its stability, solubility, and ease of synthesis. MAP is also relatively inexpensive compared to other peptides and can be synthesized in large quantities. However, MAP has some limitations, including its potential toxicity and the need for specialized equipment and expertise for its synthesis and handling.
将来の方向性
There are several future directions for research on MAP, including the development of new drugs based on its structure and activity, the study of its interactions with proteins and enzymes, and the investigation of its potential applications in various fields, including biotechnology and nanotechnology. In addition, the development of new synthesis methods for MAP and the optimization of its pharmacokinetic properties could lead to the development of more effective and safer drugs.
合成法
MAP can be synthesized through various methods, including the use of protected amino acids, peptide coupling reagents, and amide bond formation. One of the most common methods for synthesizing MAP is the Fmoc solid-phase peptide synthesis method, which involves the use of Fmoc-protected amino acids and HBTU/HOBt as the coupling reagents. The synthesis of MAP through this method involves the coupling of Fmoc-protected amino acids, followed by the deprotection of the Fmoc group and the coupling of the next amino acid. This process is repeated until the complete sequence of the peptide is synthesized. The final step involves the cleavage of the peptide from the resin and the deprotection of the side chains to obtain MAP.
特性
IUPAC Name |
(2R)-2-amino-N-[3-[(2-methoxyacetyl)amino]phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3/c1-8(13)12(17)15-10-5-3-4-9(6-10)14-11(16)7-18-2/h3-6,8H,7,13H2,1-2H3,(H,14,16)(H,15,17)/t8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFEXBRNXZZKWHU-MRVPVSSYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC(=C1)NC(=O)COC)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)NC1=CC=CC(=C1)NC(=O)COC)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-amino-N-[3-[(2-methoxyacetyl)amino]phenyl]propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[1-(4-Fluorophenyl)ethyl-methylamino]-4-oxobutanoic acid](/img/structure/B7559701.png)
![N-[2-(1-hydroxyethyl)phenyl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B7559704.png)
![4-Ethyl-3-[(2-methyl-3-nitrophenyl)methylsulfanyl]-5-(2-methylphenyl)-1,2,4-triazole](/img/structure/B7559705.png)
![2-[3-(Ethylamino)propylamino]-5-nitropyridine-3-carboxamide](/img/structure/B7559706.png)

![(2R)-2-[(7-chloro-1,3-benzodioxole-5-carbonyl)amino]propanoic acid](/img/structure/B7559722.png)




![(2R)-2-[(1-methyl-5-pyrrol-1-ylpyrazole-4-carbonyl)amino]propanoic acid](/img/structure/B7559760.png)
![[1-[(4-Fluoro-2-methylphenyl)methyl]piperidin-4-yl]methanamine](/img/structure/B7559763.png)

![4-fluoro-N-[(2-methylcyclohexyl)methyl]benzenesulfonamide](/img/structure/B7559779.png)